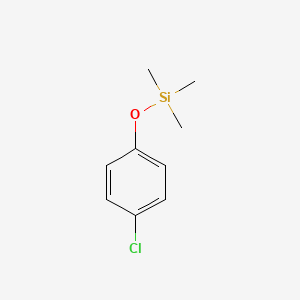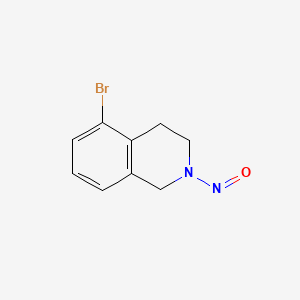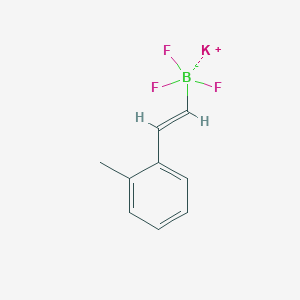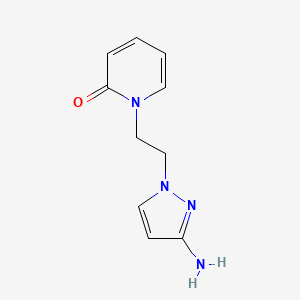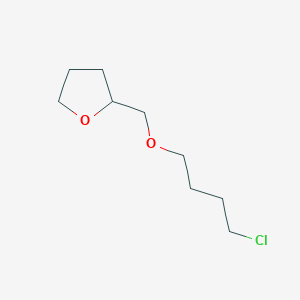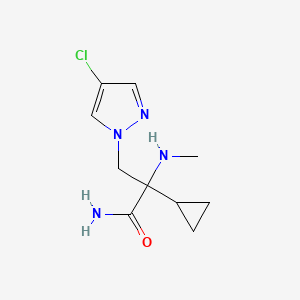
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or its equivalent.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is unique due to its combination of a chloro-substituted pyrazole ring, a cyclopropyl group, and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H15ClN4O |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16) |
Clave InChI |
KGRYQQVDTPPXQY-UHFFFAOYSA-N |
SMILES canónico |
CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


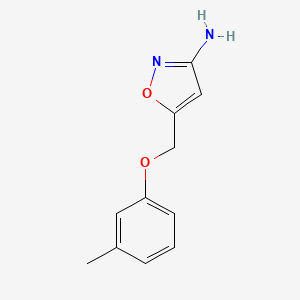

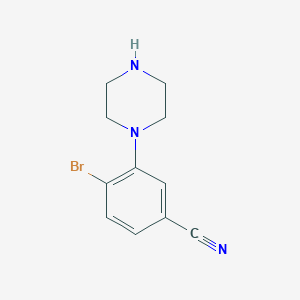
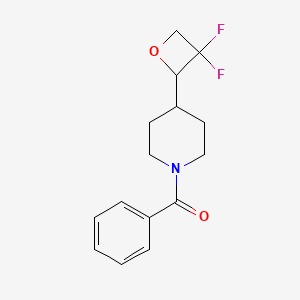
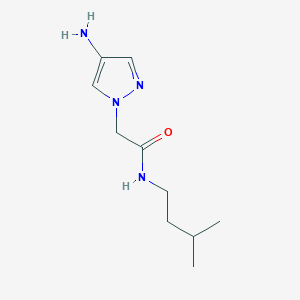
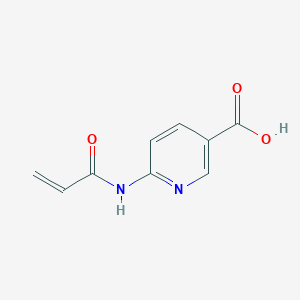
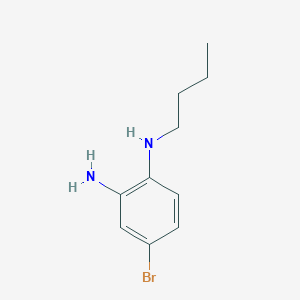
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
